8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is a pyrazoloquinoline derivative that has been synthesized using a variety of methods.
Scientific Research Applications
Synthesis and Structural Analysis : The synthesis of related pyrazolo[4,3-c]quinolinone derivatives has been explored, emphasizing regioselective synthesis methods. For example, Chimichi et al. (2008) discussed the selective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones, providing insights into the structural elucidation of these compounds using NMR spectroscopy (Chimichi, Boccalini, & Matteucci, 2008).
Chemical Properties and Reactions : The chemical behavior of similar compounds under various conditions has been a topic of interest. For instance, Joshi et al. (2018) reported an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under specific reduction conditions, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines (Joshi, Wani, Sharma, Bhutani, Bharatam, Paul, & Kumar, 2018).
Molecular and Supramolecular Structures : Research by Portilla et al. (2005) investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. This study highlighted how different substitutions can lead to varied molecular structures and hydrogen bonding patterns (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Potential Biological Applications : Studies have explored the biological applications of pyrazoloquinoline derivatives. For example, Tseng et al. (2018) synthesized pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory effects, finding significant inhibition of nitric oxide production in cells (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).
Spectroscopic Studies : Gąsiorski et al. (2018) conducted synthesis and spectroscopic studies of pyrazoloquinoxaline derivatives, which are efficient fluorescence emitters, thereby indicating their potential in luminescence or electroluminescence applications (Gąsiorski, Matusiewicz, Gondek, Uchacz, Wojtasik, Danel, Shchur, & Kityk, 2018).
properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-6-8-16(9-7-15)23-21-14-25-22-11-10-19(31-2)13-20(22)24(21)27(26-23)17-4-3-5-18(12-17)28(29)30/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVQEDNWQPUNMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.